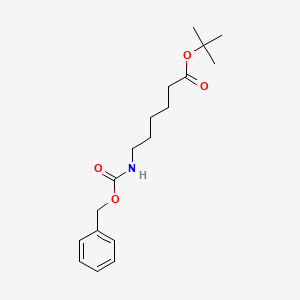

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate is an organic compound . Its IUPAC name is tert-butyl N6-(((benzyloxy)carbonyl)amino)hexanoate . The compound has a molecular weight of 350.46 .

Molecular Structure Analysis

The compound contains a total of 63 bonds, including 28 non-H bonds, 8 multiple bonds, 14 rotatable bonds, 2 double bonds, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), 1 hydroxyl group, and 1 secondary alcohol .Physical And Chemical Properties Analysis

This compound has a molecular weight of 350.46 . The InChI code for this compound is 1S/C19H30N2O4/c1-19(2,3)25-17(22)16(20-4)12-8-9-13-21-18(23)24-14-15-10-6-5-7-11-15/h5-7,10-11,16,20H,8-9,12-14H2,1-4H3,(H,21,23) .Aplicaciones Científicas De Investigación

Synthesis of Non-proteinogenic Amino Acids and Derivatives

Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate plays a role in the synthesis of non-proteinogenic amino acids. For example, it has been used in the synthesis of (S)-(+)-2-Amino-6-(aminooxy)hexanoic acid (AAHA) and its derivative, which were synthesized from (S)-(−)-6-amino-2-{[(benzyloxy)carbonyl] amino}hexanoic acid in good overall yield (Adamczyk & Reddy, 2001).

Asymmetric Synthesis

This compound is used in asymmetric synthesis processes. For instance, aminohydroxylation of tert-butyl sorbate resulted in the production of various tert-butyl esters with applications in asymmetric synthesis of compounds like 3,6-dideoxy-3-amino-L-talose (Csatayová et al., 2011).

Catalysts in Asymmetric Hydrogenation

This compound is instrumental in creating ligands for catalysts used in asymmetric hydrogenation, specifically in the pharmaceutical industry for producing chiral pharmaceutical ingredients (Imamoto et al., 2012).

Formation of Hydroxyethylene Dipeptide Isosteres

This compound aids in the formation of hydroxyethylene dipeptide isosteres, important in the development of peptide-based drugs. A practical, stereocontrolled synthesis from (l)-phenylalanine was reported (Nadin et al., 2001).

Synthesis of Protected 1,2-Amino Alcohols

This compound is used in the synthesis of protected 1,2-amino alcohols, providing precursors for further synthetic transformations (Tang, Volkman, & Ellman, 2001).

Radical Reactions and Syntheses

The compound is involved in radical reactions, as demonstrated in the synthesis of tert-butyl peroxy-2-ethyl hexanoate and its use in promoting radical acylation reactions (Sun et al., 2022).

Study of Nucleophilic Substitutions and Radical Reactions

It is used to study nucleophilic substitutions and radical reactions, highlighting its versatility in synthetic organic chemistry (Jasch, Höfling, & Heinrich, 2012).

Esterification of N-Protected Amino Acids

Facile synthesis of N-benzyloxycarbonyl-amino acid-tert-butyl ester derivatives, useful in peptide synthesis, is another application (Chevallet, Garrouste, Malawska, & Martínez, 1993).

Safety and Hazards

While specific safety and hazard information for Tert-butyl 6-(((benzyloxy)carbonyl)amino)hexanoate is not available, general precautions should be taken while handling this compound. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation .

Mecanismo De Acción

Mode of Action

It’s known that the compound contains a benzyloxy carbonyl group, which is often used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with its targets by releasing the protected amine under certain conditions, but this is purely speculative and needs to be confirmed by experimental studies.

Biochemical Pathways

Given its structure, it might be involved in the synthesis of peptides or proteins, as compounds with similar structures have been used in peptide synthesis .

Propiedades

IUPAC Name |

tert-butyl 6-(phenylmethoxycarbonylamino)hexanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27NO4/c1-18(2,3)23-16(20)12-8-5-9-13-19-17(21)22-14-15-10-6-4-7-11-15/h4,6-7,10-11H,5,8-9,12-14H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADMXPPSUULDOIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCCCNC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(hydrazinocarbonyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B2452823.png)

![4-[(4-Fluorobenzyl)oxy]chromane](/img/structure/B2452824.png)

![Methyl 1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole-7-carboxylate](/img/structure/B2452825.png)

![(Z)-ethyl 4-(((2-(cyclohex-1-en-1-yl)ethyl)amino)methylene)-2-methyl-5-oxo-4,5-dihydronaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2452827.png)

![2,5-Dimethyl-3-(4-methylphenyl)-7-[4-(6-methylpyridin-2-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2452828.png)

![N-((3-(benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-4-phenylbutanamide](/img/structure/B2452830.png)

![2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2452836.png)